4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile
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Overview
Description
4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound that belongs to the class of pyran derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications. The compound is characterized by its molecular formula C8H14N2O and a molecular weight of 154.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of tetrahydro-2H-pyran-4-carbonitrile with dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of novel compounds, making it invaluable for drug discovery and organic chemistry studies.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds and structures. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-Cyanotetrahydropyran
- Tetrahydro-2H-pyran-4-carbonitrile
- 2-Amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles
Uniqueness
4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is unique due to its specific structural features, which include the dimethylamino group attached to the tetrahydro-2H-pyran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(dimethylamino)oxane-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10(2)8(7-9)3-5-11-6-4-8/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGOISRHLNMQRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCOCC1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440969 |
Source
|
Record name | 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176445-77-5 |
Source
|
Record name | 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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